molecular formula C19H15NO5 B5656006 4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid

4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid

Cat. No. B5656006
M. Wt: 337.3 g/mol
InChI Key: REZURHJGCPALBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For compounds related to "4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid," methods such as thermal heterocyclization and reactions involving intermediates like 3-(hydroxyimino)isoindolin-1-one have been developed, demonstrating the intricacies involved in constructing such molecules. These processes underline the importance of choosing appropriate reagents and conditions to achieve high yields and desired selectivity (Tkachuk et al., 2020).

Molecular Structure Analysis

The molecular structure of complex organic molecules is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These techniques provide detailed information about the arrangement of atoms within a molecule, crucial for understanding its reactivity and properties. For instance, the crystal and molecular structure analyses of related benzoic acid derivatives reveal intricate details about their geometrical configuration and intermolecular interactions, offering insights into how such structures might influence the physical and chemical behavior of "4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid" (Weissflog et al., 1996).

Chemical Reactions and Properties

Understanding the chemical reactivity and properties of a compound is essential for predicting its behavior in various environments and reactions. The presence of functional groups such as carboxylic acids and isoindole units in a molecule like "4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid" suggests specific reactivity patterns, including acid-base reactions and the potential for forming derivatives through condensation or substitution reactions. Research on similar compounds provides a foundation for hypothesizing the types of chemical transformations that this compound could undergo (Shahid et al., 2005).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. For example, the arrangement of functional groups and overall molecular geometry can affect how molecules pack in the solid state, leading to specific crystal properties. Studies on compounds with structural similarities offer valuable information on how such structural features might affect the physical properties of "4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid" (Obreza & Perdih, 2012).

Chemical Properties Analysis

The chemical properties of a compound encompass its reactivity, stability under various conditions, and the types of reactions it can participate in. These properties are determined by the compound's functional groups and molecular structure. For compounds akin to "4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid," the presence of reactive groups like the carboxylic acid moiety and the 1,3-dioxoisoindoline unit suggest a potential for specific chemical behaviors, including esterification, amidation, and interactions with nucleophiles and electrophiles (Liu et al., 2011).

properties

IUPAC Name

4-(1,3-dioxo-2-propylisoindole-5-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-2-9-20-17(22)14-8-7-13(10-15(14)18(20)23)16(21)11-3-5-12(6-4-11)19(24)25/h3-8,10H,2,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZURHJGCPALBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid

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